Technical Profile: 1-(4-Methoxypyridin-3-yl)ethan-1-amine
Technical Profile: 1-(4-Methoxypyridin-3-yl)ethan-1-amine
Topic: 1-(4-Methoxypyridin-3-yl)ethan-1-amine Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists[1][2][3]
[1][2][3]
Executive Summary
1-(4-Methoxypyridin-3-yl)ethan-1-amine is a privileged chiral scaffold in modern medicinal chemistry.[1][2][3] Structurally, it consists of a pyridine ring substituted at the 4-position with a methoxy group and at the 3-position with a 1-aminoethyl moiety.[1][2][3] This specific substitution pattern utilizes the "ortho-effect," where the methoxy group influences the electronic environment of the pyridine nitrogen and the steric landscape of the primary amine.
This molecule serves as a critical intermediate in the synthesis of type I and II kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands. Its value lies in its ability to function as a bioisostere for 1-(4-methoxyphenyl)ethanamine while offering improved solubility and distinct metabolic stability profiles due to the pyridine nitrogen.[1][2][3]
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
Structural Analysis
The molecule possesses a single chiral center at the benzylic carbon of the ethylamine side chain. In drug development, the (S)-enantiomer is frequently preferred for specific binding pockets, though the (R)-enantiomer is equally accessible via asymmetric synthesis.[3]
| Property | Data / Prediction | Notes |
| IUPAC Name | 1-(4-methoxypyridin-3-yl)ethan-1-amine | |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Chiral Center | C1 (Ethyl chain) | Exists as (R) and (S) enantiomers |
| H-Bond Donors | 1 (Primary Amine) | -NH₂ |
| H-Bond Acceptors | 3 | Pyridine N, Methoxy O, Amine N |
| Predicted pKa | ~7.8 (Amine), ~3.5 (Pyridine) | Pyridine N is less basic due to 4-OMe resonance effects vs. inductive withdrawal |
| LogP (Predicted) | ~0.5 - 0.9 | Highly amenable to CNS penetration |
Electronic "Push-Pull" Dynamics
The 4-methoxy group acts as a strong electron-donating group (EDG) by resonance, increasing electron density at the 3-position (ortho to the methoxy).[1][2][3] However, the pyridine ring itself is electron-deficient. This unique electronic push-pull makes the 3-position highly reactive toward directed ortho-metalation (DoM), a key feature in its synthesis.[1][2][3]
Synthetic Methodologies
To ensure high enantiomeric excess (ee) and scalability, we prioritize the Ellman Sulfinamide approach over classical resolution or racemic reductive amination. This route is self-validating through the use of stable intermediates and predictable stereochemistry.[2][3]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the construction of the chiral center via Ellman auxiliary and the pyridine core functionalization via Directed Ortho-Metalation (DoM).[1][2][3]
Detailed Experimental Protocols
Step 1: Synthesis of 3-Acetyl-4-methoxypyridine (Precursor)
Rationale: 4-Methoxypyridine undergoes directed lithiation at the 3-position due to the coordinating ability of the methoxy oxygen and the inherent acidity of the C3 proton.[2]
Reagents: 4-Methoxypyridine, Mesityllithium (MesLi) or LDA, Acetaldehyde, MnO₂ (or Swern conditions).
-
Lithiation: In a flame-dried flask under Argon, dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2][3][4]
-
Metalation: Add Mesityllithium (1.1 eq) dropwise. Checkpoint: MesLi is preferred over n-BuLi to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).[1][2][3] Stir for 1 hour.
-
Trapping: Add acetaldehyde (1.2 eq) slowly. Stir for 30 min at -78°C, then warm to RT.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
-
Oxidation: The resulting secondary alcohol is oxidized to the ketone using activated MnO₂ (10 eq) in DCM at reflux for 4 hours. Filter through Celite and concentrate.
-
Yield Target: >75% over two steps.[5]
-
Step 2: Asymmetric Synthesis via Ellman Auxiliary
Rationale: Direct reductive amination yields a racemate. Using (R)-tert-butanesulfinamide allows for >98:2 dr (diastereomeric ratio) in the reduction step.[1][2][3]
Reagents: 3-Acetyl-4-methoxypyridine, (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄, L-Selectride (or NaBH₄).[1][2][3]
-
Condensation:
-
Mix ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF.
-
Add Ti(OEt)₄ (2.0 eq).[3] Mechanism: Titanium acts as a Lewis acid and water scavenger to drive equilibrium.
-
Heat to 60°C for 12-24 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Pour into brine, filter titanium salts, extract with EtOAc. Purify the Sulfinyl Imine intermediate.
-
-
Diastereoselective Reduction:
-
Cleavage (Deprotection):
Medicinal Chemistry Applications
Pharmacophore Mapping
This scaffold is often used to target the ATP-binding site of kinases.[1][2][3]
-
Pyridine Nitrogen: Acts as a solvent-exposed solubilizing group or forms a water-mediated H-bond to the hinge region residues (e.g., Met, Glu).[1][2][3]
-
Methoxy Group: Locks the conformation via intramolecular repulsion/attraction and fills small hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
Chiral Amine: Provides a vector for extending into the ribose-binding pocket or solvent front, often derivatized into amides or ureas.
Pathway Interaction Diagram[1][2][3]
Figure 2: Interaction map showing how the chemical features of the scaffold map to biological targets.[1][2][3]
Safety & Handling
-
Hazards: Like many aminopyridines, this compound should be treated as a potential irritant and potassium channel blocker (neurotoxicity risk).
-
Storage: Store the hydrochloride salt at -20°C under inert atmosphere. Free amine is hygroscopic and prone to oxidation (N-oxide formation) upon prolonged air exposure.[1][2][3]
References
-
Ellman, J. A., et al. (2025).[4] Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. Link
-
Comins, D. L., & O'Connor, S. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. Link
-
Dhakal, R. C., et al. (2021).[6] Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Link[1][2][3]
-
Common Organic Chemistry. (2024). Reductive Amination Conditions and Protocols. Link
-
PubChem. (2025).[7] 1-(4-Methoxyphenyl)ethanamine (Analogous Structure Data). National Library of Medicine. Link
Sources
- 1. 1153032-83-7|Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine|BLD Pharm [bldpharm.com]
- 2. 1153032-83-7|Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine|BLD Pharm [bldpharm.com]
- 3. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone | C22H22FN5O3 | CID 138674835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 1-(3-methoxypyridin-4-yl)ethan-1-amine (C8H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]
